tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
Overview
Description
tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is a solid at room temperature and is commonly used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group and a carbobenzyloxy (Cbz) protecting group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester with a Cbz-protected amine. The reaction typically uses dichloromethane as a solvent and Dess-Martin periodinane as an oxidizing agent . The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz protecting group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The Cbz group protects amines from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a Cbz group.
1-Boc-3-piperidone: Contains a Boc protecting group instead of a Cbz group.
®-1-Boc-3-hydroxypiperidine: Similar in structure but contains a hydroxyl group instead of a Cbz group.
Uniqueness
tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is unique due to the combination of the tert-butyl and Cbz protecting groups, which provide both steric hindrance and protection for amines. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection are required.
Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl pyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJWUFNTUBAWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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